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molecular formula C14H10O B3048880 4-(2-Phenylethynyl)phenol CAS No. 1849-26-9

4-(2-Phenylethynyl)phenol

Cat. No. B3048880
M. Wt: 194.23 g/mol
InChI Key: NVUNTCDLAQYNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06288188B1

Procedure details

4-(Phenylethynyl)phenyl acetate (60.6 g, 0.256 moles), 20 percent aqueous sodium hydroxide (400 mL), and tetrahydrofuran (400 mL) are added to a 2-L Erlenmeyer flask and stirred at room temperature for 5 hours. The mixture is acidified with glacial acetic acid (120 mL) until a pH of 7 is reached. The aqueous layer is removed and extracted with tetrahydrofuran. The organic layers are combined and concentrated on a rotovap to give a tan solid. The solid is heated with hexanes (700 mL) on a steam bath and the hot solution decanted from the solid. This is repeated with a second volume of hexanes (700 mL). A white solid crystallizes from the hexane solution upon cooling and is isolated by filtration and dried in vacuo to give 18 g of a white solid, mp 126° C. to 127° C. NMR analysis is consistent with the structure of the desired material.
Name
4-(Phenylethynyl)phenyl acetate
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+].O1CCCC1>C(O)(=O)C>[C:13]1([C:12]#[C:11][C:8]2[CH:7]=[CH:6][C:5]([OH:4])=[CH:10][CH:9]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
4-(Phenylethynyl)phenyl acetate
Quantity
60.6 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C#CC1=CC=CC=C1
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCCC1
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hexanes
Quantity
700 mL
Type
solvent
Smiles
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer is removed
EXTRACTION
Type
EXTRACTION
Details
extracted with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
to give a tan solid
CUSTOM
Type
CUSTOM
Details
the hot solution decanted from the solid
CUSTOM
Type
CUSTOM
Details
A white solid crystallizes from the hexane solution
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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